molecular formula C9H18N2O3 B14723366 N~2~-tert-Butyl-L-glutamine CAS No. 13734-43-5

N~2~-tert-Butyl-L-glutamine

Cat. No.: B14723366
CAS No.: 13734-43-5
M. Wt: 202.25 g/mol
InChI Key: SICWEPKQMCWIKQ-LURJTMIESA-N
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Description

Fundamental Role of N2-tert-Butyl-L-glutamine in Peptide Synthesis Methodologies

The primary application of N2-tert-Butyl-L-glutamine lies in solid-phase peptide synthesis (SPPS), a technique that revolutionized the field by allowing for the rapid and efficient assembly of peptides. In SPPS, the C-terminal amino acid of the desired peptide is anchored to a solid resin support. The synthesis then proceeds by sequentially adding protected amino acids, like Boc-Gln-OH, to the N-terminus of the growing peptide chain. albany.edu

The synthesis cycle involves two key steps:

Deprotection: The Nα-Boc protecting group of the resin-bound amino acid is removed using an acid, typically trifluoroacetic acid (TFA). nih.gov

Coupling: The next Nα-protected amino acid, in this case, N2-tert-Butyl-L-glutamine, is activated and coupled to the newly freed N-terminus of the peptide chain. researchgate.net

This cycle is repeated until the desired peptide sequence is assembled. The use of N2-tert-Butyl-L-glutamine is particularly important when glutamine is present in the peptide sequence. The side-chain amide of glutamine can undergo undesirable side reactions, such as dehydration to form a nitrile or cyclization to form a pyroglutamate (B8496135) residue, especially during the activation and coupling steps. While the α-amino protection with the Boc group mitigates some of these issues, for longer or more complex peptides, additional side-chain protection of the glutamine amide group with a group like trityl (Trt) is often employed. nih.gov

Overview of Advanced Academic and Research Applications Involving N2-tert-Butyl-L-glutamine and its Derivatives

The utility of N2-tert-Butyl-L-glutamine and its derivatives extends beyond routine peptide synthesis into various advanced research areas.

Synthesis of Biologically Active Peptides and Proteins: Many biologically important peptides and proteins contain glutamine residues. N2-tert-Butyl-L-glutamine is a key building block in the synthesis of these molecules, which are then used to study their structure, function, and therapeutic potential. For instance, it has been used in the synthesis of peptide-oligonucleotide conjugates and peptide-based inhibitors of enzymes like the SARS-CoV 3CL protease. rsc.orgnih.gov

Development of Novel Therapeutic Agents: Researchers are exploring glutamine metabolism as a target for cancer therapy, as many cancer cells are highly dependent on glutamine for their growth and survival. nih.gov The synthesis of glutamine analogs and derivatives, often starting from or incorporating structures similar to N2-tert-Butyl-L-glutamine, is a crucial aspect of this research. nih.gov These synthetic compounds can act as inhibitors of glutamine transporters or enzymes involved in glutaminolysis, the metabolic pathway that breaks down glutamine. nih.gov

Probing Enzyme Mechanisms: By incorporating modified glutamine residues, synthesized using derivatives of N2-tert-Butyl-L-glutamine, into peptides, researchers can probe the active sites of enzymes and elucidate their catalytic mechanisms. For example, the synthesis of peptides containing trifluoromethyl ketone analogs of glutamic acid and glutamine has been instrumental in developing inhibitors for viral proteases. nih.gov

Material Science and Bionanotechnology: The self-assembly of peptides into novel nanomaterials is a burgeoning field. The specific sequence and chemical nature of the amino acids dictate the structure and properties of these materials. N2-tert-Butyl-L-glutamine can be incorporated into these synthetic peptides to influence their solubility, aggregation behavior, and functionality, leading to the development of new hydrogels, nanofibers, and other biocompatible materials.

The following table summarizes some research applications of N2-tert-Butyl-L-glutamine and its derivatives:

Research AreaSpecific ApplicationReference
Peptide ChemistrySolid-Phase Peptide Synthesis (SPPS) nih.govalbany.edu
Medicinal ChemistrySynthesis of enzyme inhibitors (e.g., for SARS-CoV 3CL protease) nih.gov
Cancer ResearchDevelopment of glutamine metabolism inhibitors nih.govnih.gov
Bioorganic ChemistrySynthesis of peptide-oligonucleotide conjugates rsc.org
Materials ScienceCreation of self-assembling peptide nanomaterials

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13734-43-5

Molecular Formula

C9H18N2O3

Molecular Weight

202.25 g/mol

IUPAC Name

(2S)-5-amino-2-(tert-butylamino)-5-oxopentanoic acid

InChI

InChI=1S/C9H18N2O3/c1-9(2,3)11-6(8(13)14)4-5-7(10)12/h6,11H,4-5H2,1-3H3,(H2,10,12)(H,13,14)/t6-/m0/s1

InChI Key

SICWEPKQMCWIKQ-LURJTMIESA-N

Isomeric SMILES

CC(C)(C)N[C@@H](CCC(=O)N)C(=O)O

Canonical SMILES

CC(C)(C)NC(CCC(=O)N)C(=O)O

Origin of Product

United States

Synthetic Methodologies for N2 Tert Butyl L Glutamine and Its Derivatives

Classical Protecting Group Strategies for N2-tert-Butyl-L-glutamine

The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for the α-amino function of L-glutamine, forming N2-tert-butoxycarbonyl-L-glutamine (Boc-L-Gln-OH). cymitquimica.comorganic-chemistry.org Its popularity stems from its stability under a range of reaction conditions and the relative ease of its removal under acidic conditions. cymitquimica.comfishersci.co.uk

Reaction Pathways and Reagents for N2-tert-Butoxycarbonyl Protection of L-Glutamine

The most common method for the introduction of the Boc group onto the α-amino group of L-glutamine involves the use of di-tert-butyl dicarbonate (B1257347) (Boc₂O) as the protecting agent. This reaction is typically carried out in the presence of a base to facilitate the nucleophilic attack of the amino group on the Boc anhydride. organic-chemistry.orgfishersci.co.uk Common bases include sodium hydroxide, sodium bicarbonate, and 4-dimethylaminopyridine (B28879) (DMAP). fishersci.co.uk The reaction can be performed in various solvents, including water, tetrahydrofuran (B95107) (THF), acetonitrile, or a biphasic mixture of chloroform (B151607) and water. fishersci.co.uk

Another approach involves the use of O-tertiary-butyl S-phenyl thiocarbonate, which reacts with a base addition salt of L-glutamine to yield the N-Boc protected amino acid. google.com

Table 1: Reagents and Conditions for Boc Protection of L-Glutamine

ReagentBaseSolventTemperature
Di-tert-butyl dicarbonate (Boc₂O)Sodium hydroxide, Sodium bicarbonate, DMAPWater, THF, Acetonitrile, Chloroform/WaterRoom Temperature or 40°C
O-tertiary-butyl S-phenyl thiocarbonate1,1,3,3-tetramethylguanidineSolventHeating

This table summarizes common reagents and conditions for the N-tert-butoxycarbonyl protection of L-glutamine.

Strategic Deprotection Methods of the N2-tert-Butoxycarbonyl Group for Downstream Synthesis

The removal of the Boc protecting group is typically achieved under acidic conditions, which cleaves the carbamate (B1207046) to release the free amine, carbon dioxide, and tert-butyl cation. fishersci.co.ukacsgcipr.org Trifluoroacetic acid (TFA), either neat or in a solvent like dichloromethane (B109758) (DCM), is a standard reagent for this purpose. fishersci.co.ukresearchgate.netmasterorganicchemistry.com Another common method utilizes a solution of hydrogen chloride (HCl) in an organic solvent such as dioxane or methanol. fishersci.co.ukresearchgate.net The choice of deprotection conditions is crucial to avoid unwanted side reactions, particularly the alkylation of nucleophilic side chains by the liberated tert-butyl cation. acsgcipr.org The use of scavengers can mitigate this issue. acsgcipr.org

The orthogonality of the Boc group to other protecting groups is a key feature in multi-step synthesis. organic-chemistry.orgbiosynth.com For instance, the Boc group is stable to the basic conditions used to remove the fluorenylmethyloxycarbonyl (Fmoc) group, allowing for selective deprotection in complex peptide syntheses. masterorganicchemistry.combiosynth.com

Synthesis of L-Glutamine Derivatives Incorporating tert-Butyl Moieties at Auxiliary Positions

Beyond its role as a protecting group, the tert-butyl group can be incorporated into other positions of the L-glutamine molecule to create derivatives with unique properties. This is often done to achieve orthogonal protection strategies or to introduce stable structural modifications. researchgate.netpeptide.com

Esterification of Carboxyl Groups with tert-Butyl for Orthogonal Protection

The carboxyl groups of L-glutamine can be esterified with a tert-butyl group to provide protection that is orthogonal to many amine protecting groups. nih.govresearchgate.net For example, L-glutamic acid can be converted to its di-tert-butyl ester, which can be useful in the synthesis of certain peptides. sigmaaldrich.com The synthesis of mono-tert-butyl esters, such as L-glutamic acid α-tert-butyl ester, is also a valuable strategy. chemicalbook.comgoogle.com This can be achieved through methods like the acid-catalyzed reaction of isobutylene (B52900) with a protected glutamic acid derivative, followed by deprotection of the other functional groups. researchgate.net

The tert-butyl ester is stable to the basic conditions used for Fmoc group removal but can be cleaved with strong acids like TFA, making it a key component of the Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy. masterorganicchemistry.compeptide.com

Table 2: Orthogonal Protection Schemes Involving tert-Butyl Groups

N-terminal ProtectionSide-Chain/C-terminal ProtectionDeprotection Condition for N-terminusDeprotection Condition for Side-Chain/C-terminus
Fmoctert-Butyl ester (OtBu)Base (e.g., Piperidine)Acid (e.g., TFA)
BocBenzyl ester (OBzl)Acid (e.g., TFA)Hydrogenolysis

This table illustrates the orthogonality of tert-butyl protecting groups in common peptide synthesis strategies.

Synthesis of N-Protected Glutamine Derivatives with Side-Chain Modifications Incorporating tert-Butyl Groups

The side chain of glutamine can be modified to incorporate tert-butyl groups, leading to novel amino acid analogs. For instance, derivatives of L-γ-methyleneglutamic acid have been synthesized as tert-butyl esters to create prodrugs for cancer research. nih.gov The synthesis often starts from L-pyroglutamic acid, involving steps like esterification with tert-butyl acetate (B1210297) and subsequent chemical modifications to introduce the desired functionality. nih.gov

Furthermore, in the synthesis of complex peptide inhibitors, glutamine mimics can be constructed where tert-butyl groups are part of the modified side chain. For example, in the synthesis of phosphopeptide inhibitors, Fmoc-Glu(OtBu)-OH is used as a starting material, and the tert-butyl ester is later removed to reveal the carboxylic acid for further reactions. nih.gov

Integration of N2-tert-Butyl-L-glutamine into Advanced Synthetic Protocols

N2-tert-Butyl-L-glutamine (Boc-L-Gln-OH) is a fundamental building block in solid-phase peptide synthesis (SPPS). cymitquimica.compeptide.com The Boc/Bzl (benzyl) strategy was one of the original methods developed for SPPS. masterorganicchemistry.com In this scheme, the Nα-amino group is protected with the acid-labile Boc group, while side-chain functional groups are protected with benzyl-based groups, which are removed by hydrogenolysis. peptide.com

While the Fmoc/tBu strategy has become more prevalent, Boc-L-Gln-OH remains crucial for specific applications. masterorganicchemistry.com For instance, it is employed in the synthesis of peptides where the final cleavage from the resin and deprotection of side chains are performed simultaneously using a strong acid like hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). peptide.com

The use of Boc-L-Gln-OH can also be advantageous in solution-phase peptide synthesis. google.com The choice between solution-phase and solid-phase synthesis depends on the specific target peptide and the desired scale of production.

Application in Solid-Phase Peptide Synthesis (SPPS) Protocols

Solid-phase peptide synthesis (SPPS) is a cornerstone technique for the assembly of peptides in a stepwise manner on a solid support. bachem.com The use of N²-tert-Butyl-L-glutamine and its analogs in SPPS often involves the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) protection strategy. bachem.comluxembourg-bio.com This orthogonal protection scheme allows for the selective removal of the temporary Nα-Fmoc group under basic conditions (e.g., with piperidine), while the more permanent side-chain protecting groups, such as the tert-butyl group, remain intact until the final cleavage from the resin with strong acid. peptide.compeptide.com

In a typical Fmoc-based SPPS cycle for incorporating a glutamine derivative, the following steps are performed:

Deprotection: The Nα-Fmoc group of the resin-bound peptide is removed. bachem.com

Washing: Excess reagents and byproducts are washed away. bachem.com

Coupling: The next protected amino acid, such as an N²-tert-Butyl-L-glutamine derivative, is activated and coupled to the deprotected N-terminus of the growing peptide chain. bachem.com

Washing: The resin is washed again to remove unreacted reagents. bachem.com

This cycle is repeated until the desired peptide sequence is assembled. peptide.com The tert-butyl group on the glutamine side-chain amide prevents potential side reactions, such as dehydration to a nitrile or cyclization, which can occur with unprotected glutamine residues during activation. peptide.com

A significant advantage of using side-chain protected glutamine derivatives like Fmoc-Gln(Trt)-OH (N-α-Fmoc-N-γ-trityl-L-glutamine) is the enhanced solubility of the protected amino acid and the prevention of side reactions during coupling. peptide.com The trityl group, similar to the tert-butyl group, is acid-labile and is cleaved during the final deprotection step. peptide.com

Parameter Description Common Reagents/Conditions Reference
Synthesis Strategy Fmoc/tBu orthogonal protectionFmoc for Nα-protection, tBu for side-chain protection bachem.comluxembourg-bio.com
Nα-Deprotection Removal of the Fmoc group20% Piperidine in DMF nih.gov
Coupling Reagents Activation of the carboxylic acidHATU, HBTU, DIPCDI/HOBt nih.govnih.gov
Final Cleavage Cleavage from resin and removal of side-chain protecting groupsTrifluoroacetic acid (TFA) with scavengers researchgate.netpeptide.com

The choice of solid support is also crucial. Resins like the Rink amide resin are often used to generate peptide amides upon cleavage. nih.gov For peptides with a C-terminal glutamine, a strategy involves attaching Fmoc-Glu(OtBu)-OH to the resin via its side-chain carboxyl group, followed by chain elongation. researchgate.net Upon final acid cleavage, the γ-ester is converted to the primary amide, yielding the desired C-terminal glutamine peptide. researchgate.net

Utilization in Solution-Phase Synthesis of Complex Peptidic Structures

While SPPS is highly efficient for many peptides, solution-phase synthesis remains a valuable technique, particularly for the large-scale production of peptides and the synthesis of complex, non-linear structures. luxembourg-bio.comnih.gov N²-tert-Butyl-L-glutamine derivatives are also employed in these solution-based approaches.

In solution-phase synthesis, the coupling of peptide segments is a key strategy. peptide.com This involves the synthesis of protected peptide fragments, which are then coupled together in solution. The tert-butyl protecting group on the glutamine side chain is compatible with this approach, providing necessary protection during the fragment coupling steps.

A common approach involves the use of N-Boc-L-glutamic acid α-tert-butyl ester as a starting material. rsc.org The γ-carboxyl group can be selectively reacted, for instance, with an amine in the presence of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form the N-substituted glutamine derivative. nih.gov The Boc (tert-butyloxycarbonyl) and tert-butyl ester protecting groups can then be removed under acidic conditions. nih.gov

Starting Material Reagents Product Reference
Boc-L-Glu-OtBuAniline, HATU, DIPEAtert-Butyl N²-(tert-butoxycarbonyl)-N⁵-phenyl-L-glutaminate nih.gov
Z-L-Ala, L-GlnDicyclohexylcarbodiimide, N-hydroxysuccinimideZ-L-Ala-L-Gln google.com
Boc-Leu-OH, Phe-OMe·HClIsobutyl chloroformate (IBCF)Boc-Leu-Phe-OMe nih.gov

Solution-phase synthesis in flow chemistry is an emerging area that allows for scalable and efficient peptide bond formation. nih.gov This methodology has been successfully applied to the synthesis of dipeptides and even a hexapeptide precursor, demonstrating its potential for producing complex peptidic structures. nih.gov

Role as Intermediates in Radiosynthesis of Amino Acid-Based Tracers

N²-tert-Butyl-L-glutamine and its derivatives are crucial intermediates in the synthesis of radiolabeled amino acid tracers for Positron Emission Tomography (PET). nih.govnih.gov PET is a powerful non-invasive imaging technique used in oncology to visualize metabolic processes, and there is significant interest in developing glutamine-based tracers due to the "glutamine addiction" of many tumors. nih.govsnmjournals.orgfrontiersin.org

The synthesis of these tracers often involves the labeling of a precursor molecule with a positron-emitting radionuclide, most commonly fluorine-18 (B77423) ([¹⁸F]). iupui.edu For example, the synthesis of N-(2-[¹⁸F]fluoropropionyl)-L-glutamine ([¹⁸F]FPGLN) utilizes L-glutamine t-butyl ester hydrochloride as a key intermediate. nih.gov

The general radiosynthesis process is as follows:

Production of the Radiosynthon: A reactive [¹⁸F]-labeled molecule, such as anhydrous [¹⁸F]N-succinimidyl 2-fluoropropionate ([¹⁸F]NFP), is prepared.

Coupling: The radiosynthon is reacted with the amino acid precursor, for instance, L-glutamine t-butyl ester hydrochloride, in the presence of a base like diisopropylethylamine (DIPEA). nih.gov This reaction forms the [¹⁸F]-labeled, protected amino acid derivative, N-(2-[¹⁸F]fluoropropionyl)-L-glutamine t-butyl ester. nih.gov

Deprotection and Purification: The tert-butyl ester protecting group is removed by acid hydrolysis (e.g., with HCl at elevated temperature). nih.gov The final radiolabeled tracer is then purified, often using solid-phase extraction (SPE) cartridges. nih.goviupui.edu

The use of the tert-butyl ester protects the C-terminal carboxylic acid during the coupling reaction and allows for a straightforward deprotection step to yield the final PET tracer. nih.gov This strategy has been employed to create various glutamine-derived PET tracers for imaging tumor metabolism and amino acid transporter activity. nih.govnih.govfrontiersin.org

PET Tracer Precursor Key Synthesis Step Reference
[¹⁸F]FPGLNL-glutamine t-butyl ester hydrochlorideCoupling with [¹⁸F]NFP followed by acid hydrolysis nih.gov
[¹⁸F]Fluorophenylglutaminetert-Butyl N²-(tert-butoxycarbonyl)-N⁵-(4-hydroxyphenyl)glutaminateNucleophilic fluorination of a precursor nih.gov
[¹⁸F]-(2S,4R)-4-FluoroglutamineProtected glutamine derivativeMulti-step synthesis followed by fluorination and deprotection snmjournals.orgcancer.gov

Analytical and Spectroscopic Characterization Techniques for N2 Tert Butyl L Glutamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the structural elucidation of organic molecules, including N2-tert-Butyl-L-glutamine. It provides detailed information about the carbon-hydrogen framework and the chemical environment of each atom.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For N2-tert-Butyl-L-glutamine, the spectrum would show distinct signals for the protons of the tert-butyl group, the glutamine backbone (α-H, β-H₂, γ-H₂), and the amide and amine protons. The large tert-butyl group would produce a prominent singlet, integrating to nine protons, typically in the upfield region (around 1.2-1.4 ppm). The protons on the glutamine chain would appear as multiplets due to spin-spin coupling with adjacent protons.

Expected ¹H NMR Chemical Shifts for N2-tert-Butyl-L-glutamine:

Proton Expected Chemical Shift (ppm) Multiplicity Integration
tert-Butyl (CH₃)₃ ~1.3 Singlet 9H
γ-CH₂ ~2.2 Multiplet 2H
β-CH₂ ~2.0 Multiplet 2H
α-CH ~3.8 Multiplet 1H
Amide NH₂ ~6.8, ~7.5 Two Broad Singlets 2H

Note: Expected values are based on the analysis of similar structures like L-glutamine and tert-butylamine. Actual values depend on the solvent and other experimental conditions. hmdb.cachemicalbook.com

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal. For N2-tert-Butyl-L-glutamine, one would expect to see signals for the four carbons of the glutamine backbone, the carbonyl carbon of the amide, the quaternary carbon of the tert-butyl group, and the three equivalent methyl carbons of the tert-butyl group.

Expected ¹³C NMR Chemical Shifts for N2-tert-Butyl-L-glutamine:

Carbon Expected Chemical Shift (ppm) Source
tert-Butyl (CH₃)₃ ~28 spectrabase.com
tert-Butyl C(CH₃)₃ ~51 spectrabase.com
γ-CH₂ ~31 hmdb.ca
β-CH₂ ~33 hmdb.ca
α-CH ~55 hmdb.ca
Amide C=O ~178 hmdb.ca

Note: Expected values are based on the analysis of similar structures like L-glutamine and N-protected glutamine derivatives. spectrabase.comhmdb.ca The carboxyl carbon is not present in N2-tert-Butyl-L-glutamine but is shown for comparison with the parent amino acid.

While 1D NMR spectra provide fundamental structural information, 2D NMR techniques are often necessary for unambiguous signal assignment and for confirming stereochemistry and conformation. ipb.pt

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It would be used to trace the connectivity of the glutamine backbone from the α-proton through the β- and γ-protons. ipb.pt

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. It is invaluable for assigning the carbon signals based on the already assigned proton signals. ipb.pt

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for identifying quaternary carbons (like the tert-butyl quaternary carbon and the amide carbonyl) and for piecing together different fragments of the molecule. For example, a correlation from the tert-butyl protons to the N-substituted carbon (α-CH) would confirm the N-alkylation site. ipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close in space, even if they are not directly bonded. It is the primary NMR method for determining stereochemistry and conformation. For N2-tert-Butyl-L-glutamine, NOESY could be used to confirm the relative orientation of the side chain and the tert-butyl group.

These advanced techniques, used in concert, provide a comprehensive and definitive characterization of the molecule's three-dimensional structure. bmrb.io

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for the analysis of N2-tert-Butyl-L-glutamine, providing critical information on its molecular weight and structural features through controlled fragmentation.

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar, thermally labile molecules like amino acids and their derivatives, making it ideal for analyzing N2-tert-Butyl-L-glutamine. koreascience.kr In ESI-MS, the compound is typically dissolved in a polar solvent and sprayed through a high-voltage capillary to create an aerosol of charged droplets. This process allows the molecule to be ionized, usually by protonation to form the [M+H]⁺ ion, without significant decomposition. nih.gov

For N2-tert-Butyl-L-glutamine, ESI-MS in positive ion mode would be expected to readily produce a protonated molecular ion. The analysis of underivatized amino acids by ESI-MS/MS is a recognized tool for studying their fragmentation pathways. researchgate.net The fragmentation of N2-tert-Butyl-L-glutamine can be induced in the mass spectrometer through collision-induced dissociation (CID). Based on studies of similar compounds like glutamine, characteristic fragmentation patterns would emerge. osu.eduacs.org Expected fragmentation pathways could include:

Neutral loss of water (H₂O) from the carboxylic acid group.

Loss of ammonia (B1221849) (NH₃) or the elements of isobutene from the tert-butyl group.

Cleavage of the side chain, leading to the loss of the amide group.

These fragmentation patterns provide a veritable fingerprint for the molecule, allowing for its specific detection and structural confirmation. osu.edu The stability of the resulting ions and the specific neutral losses are diagnostic for the parent compound's structure.

High-resolution mass spectrometry (HRMS) provides the capability to measure the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to within a few parts per million (ppm). nih.gov This precision is crucial for unequivocally determining the elemental formula of N2-tert-Butyl-L-glutamine. While low-resolution MS might identify a nominal mass, HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions (isobars).

For N2-tert-Butyl-L-glutamine (C₉H₁₈N₂O₃), the exact mass of the neutral molecule and its protonated form can be calculated based on the masses of the most abundant isotopes of each element. This high-accuracy mass measurement is a powerful tool for confirming the identity of the compound in complex mixtures and for validating its synthesis. nih.gov Advances in HRMS make it possible to identify and map specific residues and modifications, such as deamidation, with high confidence by measuring minute mass shifts. nih.govnih.gov

Table 1: Theoretical Exact Mass of N2-tert-Butyl-L-glutamine This interactive table provides the calculated exact mass for different ionic forms of the compound.

Species Chemical Formula Theoretical Monoisotopic Mass (Da)
Neutral Molecule [M] C₉H₁₈N₂O₃ 202.1317
Protonated Molecule [M+H]⁺ C₉H₁₉N₂O₃⁺ 203.1390

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of its structure. The IR spectrum of N2-tert-Butyl-L-glutamine would display distinct absorption bands corresponding to its constituent functional groups. pressbooks.pub

Key functional groups and their expected IR absorption regions include:

N-H Stretching: The secondary amine (N-H) group would show a characteristic absorption band, typically in the range of 3300-3500 cm⁻¹. pressbooks.publibretexts.org

O-H Stretching: The carboxylic acid O-H group exhibits a very broad absorption over a wide range, typically from 2500 to 3300 cm⁻¹.

C-H Stretching: Absorptions from the C-H bonds of the tert-butyl and alkyl backbone would appear in the 2850-2960 cm⁻¹ region. libretexts.org

C=O Stretching: Two carbonyl (C=O) groups are present. The carboxylic acid carbonyl typically absorbs strongly around 1700-1725 cm⁻¹, while the amide carbonyl (Amide I band) absorbs in the 1630-1680 cm⁻¹ range. pressbooks.pub

N-H Bending: The amide N-H bond also produces a bending vibration (Amide II band) around 1510-1550 cm⁻¹.

The combination of these specific absorption bands provides strong evidence for the presence of the amine, amide, and carboxylic acid functionalities within the molecular structure of N2-tert-Butyl-L-glutamine.

Table 2: Characteristic IR Absorption Frequencies for N2-tert-Butyl-L-glutamine This interactive table outlines the expected vibrational modes and their corresponding wavenumber ranges.

Functional Group Vibration Type Characteristic Absorption Range (cm⁻¹) Intensity
Secondary Amine (N-H) Stretch 3300 - 3500 Medium, Sharp
Carboxylic Acid (O-H) Stretch 2500 - 3300 Strong, Very Broad
Alkyl (C-H) Stretch 2850 - 2960 Strong
Carboxylic Acid (C=O) Stretch 1700 - 1725 Strong
Amide (C=O) Stretch (Amide I) 1630 - 1680 Strong

Derivatization Strategies for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Amino Acids

Gas chromatography (GC) is a powerful separation technique, but it is generally unsuitable for the direct analysis of polar and non-volatile compounds like amino acids. sigmaaldrich.com To overcome this limitation, amino acids must be chemically modified through a process called derivatization. sigmaaldrich.com Derivatization converts the polar functional groups (such as -COOH, -NH₂, and -OH) into less polar, more volatile, and thermally stable moieties, making them amenable to GC analysis. sigmaaldrich.com

A widely used and effective derivatizing agent for amino acids is N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). sigmaaldrich.com This silylation reagent reacts with active hydrogens in carboxyl, hydroxyl, and amine groups to form stable tert-butyldimethylsilyl (TBDMS) derivatives. sigmaaldrich.comvwr.com The resulting TBDMS-derivatized amino acids are significantly more volatile and less prone to thermal degradation, allowing for excellent separation and detection by GC-MS. sigmaaldrich.com

For N2-tert-Butyl-L-glutamine, MTBSTFA would react with the active hydrogens on the carboxylic acid group, the secondary amine, and the primary amide, leading to the formation of a tri-TBDMS derivative. These derivatives produce characteristic and interpretable fragmentation patterns in the mass spectrometer, which are crucial for identification. sigmaaldrich.com The NIST mass spectrometry data center includes entries for TBDMS derivatives of L-Glutamine, which serve as a reference for the expected fragmentation. nist.gov

Achieving complete and reproducible derivatization is critical for accurate quantitative analysis. The efficiency of the reaction with MTBSTFA is dependent on several factors that must be carefully optimized. sigmaaldrich.com

Key optimization parameters include:

Temperature and Time: The reaction is typically carried out at elevated temperatures, for instance, at 70-100°C for a duration ranging from 30 minutes to several hours, to ensure the reaction goes to completion. sigmaaldrich.comresearchgate.netnih.gov

Solvent: Acetonitrile is a commonly used solvent for this reaction. sigmaaldrich.comresearchgate.net The sample is often dried completely before the addition of the solvent and reagent to prevent hydrolysis of the MTBSTFA and the formed derivatives, as the reagent is sensitive to moisture. sigmaaldrich.comsigmaaldrich.com

Catalyst: In some cases, a catalyst is added to facilitate the reaction, though MTBSTFA is highly reactive on its own.

Sample Preparation: The sample matrix can significantly impact derivatization. For instance, strong acid residues from sample preparation steps can be detrimental and may need to be neutralized or removed prior to adding the reagent. researchgate.net

By carefully controlling these conditions, analysts can achieve high yields of the desired derivative, leading to sensitive and reliable GC-MS analysis of N2-tert-Butyl-L-glutamine.

Table 3: Typical Optimized Conditions for MTBSTFA Derivatization of Amino Acids This interactive table summarizes common parameters for optimizing the derivatization reaction.

Parameter Condition Rationale/Reference
Reagent MTBSTFA (often with 1% TBCS) Forms stable, volatile TBDMS derivatives. researchgate.net
Solvent Acetonitrile, Pyridine Provides a suitable reaction medium. sigmaaldrich.comresearchgate.net
Temperature 70 - 100 °C To drive the reaction to completion. sigmaaldrich.comnih.gov
Time 30 - 240 minutes Ensures complete derivatization of all functional groups. sigmaaldrich.comresearchgate.net

Table 4: List of Chemical Compounds

Compound Name Abbreviation
N2-tert-Butyl-L-glutamine
N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide MTBSTFA
tert-Butyldimethylsilyl TBDMS
Acetonitrile
Pyridine
Water
Ammonia
Isobutene

Conformational Analysis and Computational Chemistry of N2 Tert Butyl L Glutamine and Protected Amino Acids

Theoretical Frameworks for Conformational Studies

A variety of computational methods are employed to explore the conformational possibilities of amino acid derivatives. These methods range from highly accurate quantum mechanical calculations to efficient molecular mechanics simulations, each offering a different balance of accuracy and computational cost.

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods that provide a detailed and accurate description of the electronic structure of a molecule. conicet.gov.arnih.gov These methods are used to calculate the potential energy of different conformations, allowing for the exploration of the molecule's energy landscape. conicet.gov.arresearchgate.net By identifying the low-energy conformations, researchers can predict the most stable structures of a molecule. conicet.gov.ar

For glutamine derivatives, ab initio and DFT studies have been used to explore the full conformational space by systematically varying the backbone (φ, ψ) and side-chain (χ) torsion angles. conicet.gov.arconicet.gov.ar For example, a study on N-acetyl-L-glutamine-N-methylamide using both ab initio (RHF/3-21G, RHF/6-31G(d)) and DFT (B3LYP/6-31G(d)) methods located 59 distinct conformers on the potential energy hypersurface. conicet.gov.arresearchgate.net The relative stabilities of these conformers are determined by intramolecular interactions, such as hydrogen bonds between the side chain and the backbone. conicet.gov.ar The inclusion of electron correlation effects through DFT methods provides a more accurate description of the geometry and relative energies of the conformers. conicet.gov.arnih.gov

DFT methods, particularly those including dispersion corrections like B3LYP+D4, have proven reliable for describing short-range noncovalent interactions which are critical in determining molecular conformation. nih.gov The theory of "atoms in molecules" (AIM) and the analysis of molecular electrostatic potentials (MEPs) are often used in conjunction with DFT calculations to analyze and understand the nature of these intramolecular interactions. conicet.gov.arnih.gov

While quantum mechanical methods are excellent for studying static structures, Molecular Dynamics (MD) simulations are employed to understand the dynamic behavior of molecules over time. nih.govnih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms change. scirp.orguah.es This allows for the study of conformational changes, flexibility, and the influence of the solvent environment. nih.govscirp.org

Accelerated Molecular Dynamics (aMD) is an enhanced sampling technique that can be used to explore conformational changes more efficiently than conventional MD simulations. nih.gov This method has been applied to study large-scale conformational transitions in enzymes that process glutamine. nih.gov

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a compromise between the accuracy of QM and the efficiency of MM. nih.govbioexcel.eu In a QM/MM simulation, the most chemically important part of the system (e.g., the active site of an enzyme or the modified amino acid itself) is treated with a high-level QM method, while the rest of the system (e.g., the protein scaffold and solvent) is described by a more computationally efficient MM force field. acs.orgnih.gov

This approach is particularly well-suited for studying enzymatic reactions or the behavior of a modified amino acid within a larger protein context. nih.govresearchgate.net For example, QM/MM studies have been used to investigate the catalytic mechanism of glutamine synthetase, an enzyme that synthesizes glutamine. researchgate.netnih.gov These studies have provided detailed, atomic-level pictures of the reaction cycle. nih.gov The QM/MM approach allows for the investigation of properties that are difficult to probe experimentally, such as transition states and short-lived intermediates. bioexcel.eu The choice of the QM region size and the embedding scheme are critical for the accuracy of QM/MM calculations. bioexcel.euacs.org

Analysis of Backbone and Side-Chain Conformational Preferences of Protected Glutamine Structures

The conformation of a protected glutamine residue is defined by its backbone dihedral angles (φ, ψ) and its side-chain dihedral angles (χ1, χ2, χ3). Computational studies have systematically explored the potential energy surfaces of glutamine derivatives to understand their conformational preferences. conicet.gov.arconicet.gov.ar

The analysis of N-acetyl-L-glutamine-N-methylamide revealed that the interaction between the side chain and the backbone plays a significant role in determining the relative stability of different conformers. conicet.gov.ar The side chain can form hydrogen bonds with the backbone amide groups, leading to specific, stabilized structures. rsc.org For example, the glutamine side chain can form C7, C8, and C9 hydrogen-bonded rings with the local peptide backbone. rsc.org

Studies on polyglutamine peptides have shown that the conformational flexibility is somewhat limited, with a preference for extended backbone conformations. scirp.org The interaction between the amide linkages in the side chain and the backbone peptide bonds is a key factor dictating the conformational behavior. scirp.org In some cases, glutamine residues can adopt conformations similar to a poly-L-proline type II structure. scirp.org

The conformational preferences of amino acid residues are also influenced by the local backbone geometry of the protein. nih.gov Statistical analyses of protein structures from the Protein Data Bank (PDB) have shown that the Ramachandran plot, which maps the allowed (φ, ψ) angles, can be subdivided into distinct clusters with specific conformational preferences. nih.gov

Influence of N²-tert-Butoxycarbonyl and Other Protecting Groups on Overall Molecular Conformation

Protecting groups are essential in peptide synthesis to prevent unwanted side reactions. peptide.comresearchgate.net The N-tert-butoxycarbonyl (Boc) group is a widely used protecting group for the α-amino group of amino acids. organic-chemistry.orgnumberanalytics.comnih.gov The bulky nature of the tert-butyl group can significantly influence the conformational preferences of the amino acid residue.

Computational energy calculations on Boc-protected amino acids have shown that the urethane (B1682113) amide bond (the bond connecting the Boc group to the nitrogen) can adopt both cis and trans conformations with nearly equal energies. nih.gov This is in contrast to the peptide bond, which strongly prefers the trans conformation. nih.gov The increased presence of the cis conformation in Boc-amino acid derivatives is consistent with experimental data from X-ray crystallography and NMR studies. nih.gov

Computational Modeling of Molecular Interactions Involving tert-Butyl-Containing Amino Acid Constructs

The tert-butyl group is a large, non-polar, and sterically demanding moiety. Its incorporation into an amino acid, as in N²-tert-Butyl-L-glutamine or 4-(tert-butyl)phenylalanine, introduces specific molecular interactions that can be modeled computationally. nih.gov

The primary interactions involving the tert-butyl group are van der Waals forces and steric repulsion. Computational models must accurately represent these non-covalent interactions to predict the conformational behavior of molecules containing this group. nih.govepfl.ch The steric bulk of the tert-butyl group can restrict the rotation around nearby single bonds, limiting the accessible conformational space.

In the context of a peptide or protein, a tert-butyl group on a side chain can influence protein folding and stability through hydrophobic interactions. It can pack into hydrophobic cores or remain exposed to the solvent, depending on the surrounding environment. Computational modeling can be used to predict the preferred location and orientation of such groups. acs.org

Furthermore, the presence of a tert-butyl group can affect the hydrogen bonding network within a molecule. While the tert-butyl group itself cannot form hydrogen bonds, its steric hindrance can influence the geometry of nearby hydrogen bond donors and acceptors, thereby modulating the strength and pattern of these critical interactions. scirp.org The accurate modeling of these subtle effects requires high-level computational methods, such as DFT with dispersion corrections or QM/MM approaches. nih.govbioexcel.eu

Interactive Table: Comparison of Computational Methods for Conformational Analysis

Method Strengths Limitations Typical Application for Protected Glutamine
Ab Initio / DFT High accuracy, detailed electronic information. conicet.gov.ar Computationally expensive, limited to smaller systems or static calculations. nih.gov Calculating the potential energy surface and identifying stable conformers of a single protected glutamine molecule. conicet.gov.arresearchgate.net
Molecular Dynamics (MD) Simulates dynamic behavior, includes solvent effects. nih.gov Accuracy depends on the quality of the force field. nih.gov Studying the flexibility and conformational changes of a peptide containing a protected glutamine residue in water. nih.govscirp.org
QM/MM Balances accuracy and efficiency for large systems. bioexcel.eu Requires careful definition of QM/MM boundary. nih.gov Investigating the role of a protected glutamine in an enzyme active site or its interaction with a binding partner. nih.govnih.gov

Emerging Research Directions and Future Perspectives for N2 Tert Butyl L Glutamine

Development of Novel and Sustainable Synthetic Routes for N2-tert-Butyl-L-glutamine

The synthesis of N2-tert-Butyl-L-glutamine and related protected amino acids is continuously evolving, with a focus on developing more efficient and environmentally friendly methods. Traditional synthesis involves the use of di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base to protect the amino group of L-glutamine. ontosight.ai While effective, this method can involve the use of hazardous reagents and solvents.

Recent research has explored alternative and more sustainable approaches. One such method involves the use of tert-butyl methyl ether as both a tert-butyl source and a solvent in the presence of sulfuric acid for the etherification of alcohols and the synthesis of amino acid tert-butyl esters. This approach is noted for being simple, inexpensive, and scalable. researchgate.net Another innovative strategy utilizes a mesoporous organosilica grafted palladium(II) catalyst for the tert-butoxycarbonylation of boronic acid derivatives to form tertiary butyl esters. This catalytic system is stable and reusable, offering a greener alternative. researchgate.net

Furthermore, enzymatic methods are gaining traction for the synthesis of optically pure amino acids. These processes, which can involve L- or D-amino peptidases, offer high selectivity and reduce the environmental impact compared to traditional chemical synthesis. tue.nl The development of such chemoenzymatic routes is a key area of focus for the industrial production of both natural and unnatural amino acids. tue.nl

Exploration of N2-tert-Butyl-L-glutamine in the Design and Synthesis of Unnatural Amino Acids

N2-tert-Butyl-L-glutamine serves as a valuable building block in the synthesis of unnatural amino acids (UAAs), which are crucial in medicinal chemistry for creating drug-like compounds with enhanced properties. bioascent.com The tert-butyl protecting group allows for selective modifications at other parts of the glutamine molecule. ontosight.ai

One significant application is in the generation of glutamine mimics. By modifying the side chain of glutamic acid derivatives, researchers can synthesize novel glutamine analogues. nih.gov These UAAs can then be incorporated into peptides to probe biological interactions, such as the binding pocket of the Stat3 SH2 domain. nih.gov

Modern synthetic methods are expanding the toolkit for creating diverse UAAs. For example, an Ag/Ni-electrocatalytic platform enables a decarboxylative cross-coupling of glutamate (B1630785) and aspartate derivatives with heteroaryl halides, producing a library of unnatural amino acids. bioascent.com Asymmetric synthesis techniques, such as the Petasis three-component reaction, are also employed to produce optically enriched α-amino acids, which are vital for pharmaceutical development. qyaobio.comnih.gov These advanced methods facilitate the creation of complex amino acid structures with high stereocontrol, which can be further elaborated into various derivatives. bioascent.com

Advanced Applications in Bioorganic Chemistry and Chemical Biology Research

In the realms of bioorganic chemistry and chemical biology, N2-tert-Butyl-L-glutamine and its derivatives are instrumental in the synthesis of modified peptides and proteins. The tert-butoxycarbonyl (Boc) protecting group is key in peptide chemistry, preventing unwanted side reactions during synthesis. ontosight.ai This controlled approach allows for the precise incorporation of L-glutamine residues into peptide chains, which is fundamental for research in biochemistry, molecular biology, and the development of therapeutic peptides. ontosight.ai

A notable application is in native chemical ligation (NCL), a powerful tool for the total chemical synthesis of proteins. Research has demonstrated the use of γ-mercaptoglutamine, derived from protected glutamine, in NCL to create a native glutamine linkage after desulfurization. researchgate.net This expands the scope of NCL beyond traditional ligation sites.

Furthermore, glutamine analogues synthesized using N2-tert-Butyl-L-glutamine as a starting material are used to study protein-protein interactions. For instance, phosphopeptides containing glutamine mimics have been synthesized to investigate the structure-affinity relationships with the SH2 domain of Stat3, a key protein in cell signaling pathways. nih.gov While N2-tert-Butyl-L-glutamine itself is not biologically active, the glutamine residue it helps to incorporate plays significant biological roles, acting as a nutrient for the immune system and participating in various metabolic processes. ontosight.ai

Methodological Innovations in Characterization and Computational Analysis for Protected Amino acids

Recent advancements in analytical and computational techniques are providing deeper insights into the properties of protected amino acids like N2-tert-Butyl-L-glutamine. These innovations are crucial for optimizing their use in synthesis and for understanding their behavior in biological systems.

Characterization: The characterization of L-glutamine transport and metabolism is an active area of research. Studies have identified specific transport systems in cells, such as system A and system ASC, responsible for the uptake of L-glutamine. nih.gov Kinetic parameters like the Michaelis constant (Km) and maximum velocity (Vmax) for these transport systems have been determined, providing a quantitative understanding of glutamine uptake. nih.govmdpi.com Furthermore, the molecular characterization of enzymes involved in glutamine metabolism, such as glutamine synthetase, has been achieved through techniques like dye-ligand and ion exchange chromatography, followed by analysis using electron microscopy. nih.gov

Computational Analysis: Computational modeling has emerged as a powerful tool for studying amino acids and their interactions. Molecular dynamics simulations are used to investigate the behavior of amino acids in various environments, such as in crowded solutions of RNA nucleobases, to understand the physicochemical principles of RNA-protein interactions. nih.gov These simulations help in deriving interaction propensity scales for different amino acid/nucleobase combinations. nih.gov

Computational methods are also employed to predict the hydrophobicity of protected amino acids, which is crucial for predicting their retention time in reverse-phase liquid chromatography (RPLC), thereby saving time and resources in their purification. mdpi.com Moreover, computational analysis is used to study the impact of specific amino acid interactions on protein solubility and to predict conformational changes in proteins upon cleavage of propeptides. nih.govresearchgate.net For peptides containing non-standard amino acids, a combination of molecular mechanics and quantum mechanics (QM/MM) is used to calculate their structures and stability. researchgate.net

Below is a data table summarizing some of the key properties and analytical parameters related to N2-tert-Butyl-L-glutamine and its parent compound, L-glutamine.

Property/ParameterValue/FindingCompoundReference
Molecular Formula C₁₀H₁₈N₂O₅N2-tert-Butyl-L-glutamine nih.gov
Molecular Weight 246.26 g/mol N2-tert-Butyl-L-glutamine nih.gov
IUPAC Name (2S)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acidN2-tert-Butyl-L-glutamine nih.gov
Molecular Formula C₅H₁₀N₂O₃L-GlutamineN/A
Molecular Weight 146.14 g/mol L-GlutamineN/A
L-Glutaminase Km 0.236 mML-Glutamine mdpi.com
L-Glutaminase Vmax 443.8 U/mgL-Glutamine mdpi.com
High-Affinity Transporter Km 259 ± 19 µML-Glutamine nih.gov
Low-Affinity Transporter Km 4.96 ± 1.2 mML-Glutamine nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.